5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
Overview
Description
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Synthesis Analysis
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This would include properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are pivotal in treating various cancers, with over 2 million patients annually benefitting from such treatments. Research has focused on improving the synthesis of these compounds, including the development of analogs with radioactive and stable isotopes for studying their metabolism and biodistribution. Notably, the incorporation of fluorinated pyrimidines into RNA and DNA has been studied for its effects on nucleic acid structure and dynamics, revealing insights into how these compounds interfere with cellular processes. Recent findings have highlighted the role of RNA-modifying enzymes and previously unimplicated enzymes like DNA topoisomerase 1 in mediating the anti-tumor activity of fluorinated pyrimidines, underscoring the complexity of their mechanisms of action (Gmeiner, 2020).
Pharmacophore Design for Enzyme Inhibition
The design and synthesis of compounds with fluorinated pyrimidines have been explored for their selective inhibition of enzymes like p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory responses. These compounds have shown promise due to their selectivity and potency, offering insights into the therapeutic potential of fluorinated pyrimidines beyond their traditional use in cancer therapy. This research underscores the versatility of fluorinated pyrimidines in drug design and their potential applications in treating diseases characterized by excessive inflammation (Scior et al., 2011).
Mechanistic Insights and Drug Development
Studies have also delved into the mechanistic underpinnings of fluorinated pyrimidines in inhibiting DNA and RNA synthesis. For example, the incorporation of fluorinated nucleotide analogs by HIV-1 reverse transcriptase has been investigated, providing a basis for understanding the effectiveness of these compounds against viral replication. Such research not only sheds light on the fundamental mechanisms of drug action but also informs the development of more effective antiviral therapies (Ray et al., 2003).
Synthesis and Biological Activity
The synthesis of pyrimidine derivatives and their biological activities have been extensively studied, revealing a broad spectrum of potential therapeutic applications. For instance, research into tetrahydropyrimidine derivatives has shown significant in vitro anti-inflammatory activity, suggesting these compounds could lead to new anti-inflammatory drugs (Gondkar et al., 2013).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This could involve potential applications of the compound, or areas where further research is needed.
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properties
IUPAC Name |
5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F5N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJHEINROUOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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